molecular formula C19H25N3OS B2824513 2,4,6-trimethyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide CAS No. 1706283-97-7

2,4,6-trimethyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide

Cat. No. B2824513
CAS RN: 1706283-97-7
M. Wt: 343.49
InChI Key: RBEMOXXUZFCNLN-UHFFFAOYSA-N
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Description

Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .


Synthesis Analysis

Thiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazoles are characterized by significant pi-electron delocalization and have some degree of aromaticity, more so than the corresponding oxazoles . The calculated pi-electron density marks C5 as the primary site for electrophilic substitution, and C2-H as susceptible to deprotonation .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Metabolism and Disposition in Humans

The study on the metabolism and disposition of SB-649868, an orexin 1 and 2 receptor antagonist, provides insights into the metabolic pathways and elimination of drug-related materials. Elimination occurs principally via feces, with urinary excretion accounting for a smaller percentage. The study identified principal circulating components and metabolites, suggesting extensive metabolism of the compound with negligible amounts excreted unchanged (Renzulli et al., 2011).

Synthesis and Chemical Properties

The synthesis of 3,5-disubstituted 1,2,4-thiadiazoles via oxidative dimerization of thioamides highlights a methodological approach relevant to the structural framework of the chemical . This synthesis process in organic solvents offers a pathway to produce thiadiazoles, which are structurally related to the thiazolyl component of the compound (Takikawa et al., 1985).

Anticancer Evaluation

A study on the design, synthesis, and anticancer evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides showed moderate to excellent anticancer activity against various cancer cell lines. This suggests potential research applications of the compound in cancer treatment, given its structural similarities (Ravinaik et al., 2021).

Antimicrobial and Anti-arrhythmic Activities

Studies on substituted 2-aminobenzothiazoles derivatives and piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives have shown good antimicrobial and significant anti-arrhythmic activities. These findings suggest the compound's potential for developing treatments targeting microbial infections and arrhythmias (Anuse et al., 2019; Abdel‐Aziz et al., 2009).

Anti-Acetylcholinesterase Activity

The synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for anti-acetylcholinesterase activity demonstrate potential research applications in neurodegenerative diseases. Some derivatives showed substantial increases in activity, indicating the importance of the piperidine and benzamide components in enhancing bioactivity (Sugimoto et al., 1990).

Anti-Fatigue Effects

The synthesis and anti-fatigue effects of benzamide derivatives in weight-loaded forced swimming mice suggest potential applications in addressing fatigue. The study's findings on enhanced forced swimming capacity provide a basis for further research into fatigue management (Wu et al., 2014).

properties

IUPAC Name

2,4,6-trimethyl-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3OS/c1-13-9-14(2)17(15(3)10-13)18(23)21-11-16-5-4-7-22(12-16)19-20-6-8-24-19/h6,8-10,16H,4-5,7,11-12H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBEMOXXUZFCNLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)NCC2CCCN(C2)C3=NC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-trimethyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide

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